molecular formula C18H30F3N3 B4578964 N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine

N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine

Cat. No.: B4578964
M. Wt: 345.4 g/mol
InChI Key: OEEIGVILHMBUJJ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine is a useful research compound. Its molecular formula is C18H30F3N3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.23918246 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Versatile Reagent for Carbohydrate Chemistry : A related compound, 3-(dimethylamino)-1-propylamine (DMAPA), has been identified as an inexpensive and versatile reagent useful in carbohydrate chemistry. It is effective for anomeric deacylation reactions to produce 1-O deprotected sugars, serving as precursors for the formation of imidate glycosyl donors. DMAPA is also used for removing excess reagents, demonstrating its utility in organic synthesis processes (Andersen, Heuckendorff, & Jensen, 2015).
  • Reactivity with Trifluorovinyl-trifluoromethylboron Derivatives : Another study explored the reactions of dimethylamino-bis(trifluoromethyl)borane with tetrafluoroethane, highlighting complex formation and structural elucidation through X-ray diffraction. This research showcases the compound's reactivity and potential in developing novel borane complexes (Brauer & Pawelke, 2000).

Material Science and Polymer Research

  • Cyclometallated Complexes of Palladium(II) : The compound has been used in the synthesis of novel cyclometallated complexes of palladium(II) derived from terdentate ligands. These complexes have been studied for their crystal and molecular structures, providing insights into their potential applications in material science and catalysis (Fernández et al., 2001).

Environmental and Analytical Chemistry

  • Sensing and Capture of Picric Acid : A study on the selective sensing and capture of picric acid using a fluorescent chemo-sensor emphasizes the compound's application in environmental monitoring and safety. The research highlights its ability to form strong molecular interactions and the potential for detecting hazardous substances (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[[4-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30F3N3/c1-22(2)11-5-13-24(14-6-12-23(3)4)15-16-7-9-17(10-8-16)18(19,20)21/h7-10H,5-6,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEIGVILHMBUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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